2-Amino-2-(4-chloro-2-methylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Dexketoprofen can be synthesized by the resolution of racemic ketoprofen using a chiral resolving agent, such as ®-1-phenylethylamine. The chiral resolution can be achieved using a variety of methods, including crystallization, distillation, affinity chromatography, and enzymatic resolution. The resulting (S)-ketoprofen can be converted to “2-Amino-2-(4-chloro-2-methylphenyl)ethanol” using standard organic synthesis techniques.

Molecular Structure Analysis

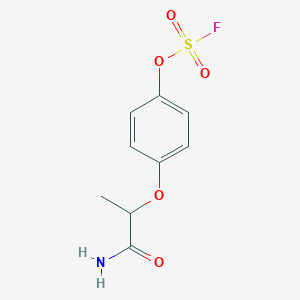

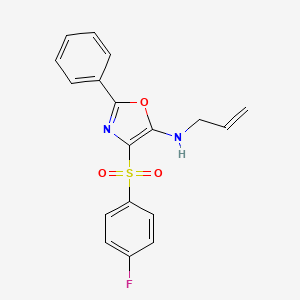

The molecular formula of “this compound” is C9H12ClNO. It is a white to off-white crystalline powder.

Chemical Reactions Analysis

The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is going to occur at the benzylic position .

Physical And Chemical Properties Analysis

The solubility of “this compound” in water is 10.7 mg/L at 25°C. Its log P value is 3.18, which indicates that it is highly lipophilic.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Research indicates that structural modifications to compounds similar to 2-Amino-2-(4-chloro-2-methylphenyl)ethanol can significantly affect their chemical activity and applications. For instance, modifications in the structure have been shown to alter sympathomimetic activity, suggesting its utility in synthesizing receptor-specific drugs (Lands, Ludueña, & Buzzo, 1967). Additionally, modifications in the methyl group of related compounds have led to the creation of new amino-protective groups for peptide synthesis, highlighting its relevance in developing novel peptide-based therapeutics (Verhart & Tesser, 2010).

Pharmacological Research

The compound's derivatives have been explored for their pharmacological activities, such as the synthesis of benzo[b]thiophen derivatives with potential pharmacological applications (Chapman, Clarke, & Saraf, 1967). These studies underscore the importance of such chemical structures in the development of new medications and therapeutic agents.

Mechanism of Action

Dexketoprofen is a highly potent COX-1 and COX-2 inhibitor that exhibits analgesic and anti-inflammatory effects.

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(4-chloro-2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNQALBICLXJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2576881.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2576882.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2576884.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2576885.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2576893.png)

![2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2576895.png)